3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophore properties. They are widely utilized in biochemistry and medicine for the study of various biological systems, particularly as DNA fluorophores based on fused aromatic systems. These compounds are sought after for their sensitivity and selectivity, making them valuable in research for identifying new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective potentials, indicating their broad applicability in therapeutic and protective medicine.
Antimycobacterial Activity
Some derivatives of the pyrazolo[4,3-c]quinoline class have shown promising results in antimycobacterial activity studies. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this study demonstrated significant antimycobacterial potency, highlighting the potential of pyrazolo[4,3-c]quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).
Anticancer Applications
The structure of quinoline derivatives, akin to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, has been utilized in the synthesis of anticancer prodrugs. For instance, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine demonstrated pH-sensitive drug release properties and effective cytotoxicity against cancer cells in vitro. Such studies suggest the significant potential of these compounds in the targeted treatment of cancer, offering a promising avenue for the development of novel chemotherapy agents (Tian et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound interacts with its target, the androgen receptor, by acting as an antagonist . It binds to the receptor and inhibits its activity, thereby preventing the transcription of androgen-responsive genes .
Biochemical Pathways
The inhibition of the androgen receptor disrupts the normal functioning of androgen-responsive genes. This affects various biochemical pathways involved in cell proliferation and survival, particularly in prostate cancer cells .
Result of Action
The antagonistic action of this compound on the androgen receptor leads to a decrease in the proliferation of prostate cancer cells . This is due to the downregulation of androgen-responsive genes, which are crucial for the growth and survival of these cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline has been found to interact with c-MYC promoter G-quadruplexes . The selective recognition between the compound and the aptamer has been observed, indicating its potential role in biochemical reactions .
Cellular Effects
It has been observed to have a selective light-up fluorescence and stronger binding affinity with c-MYC promoter G4s , suggesting potential influences on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with c-MYC promoter G4s . The fluorescence enhancement of the compound is believed to come from the induced fitting of the compound to the G4 pocket .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNAMOOQJZOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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